N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
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Overview
Description
N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound known for its significant biological and chemical properties This compound is characterized by the presence of a 2-chlorobenzoyl group, an amide linkage, and a 2,3-dihydro-1,4-benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminophenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-{4-[(2-bromobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to the presence of the 2-chlorobenzoyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C22H17ClN2O4 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H17ClN2O4/c23-18-4-2-1-3-17(18)22(27)25-16-8-6-15(7-9-16)24-21(26)14-5-10-19-20(13-14)29-12-11-28-19/h1-10,13H,11-12H2,(H,24,26)(H,25,27) |
InChI Key |
XTTXHIRDOFIKIS-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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